2-Benzenesulfonamido-5-chlorobenzoic acid
Overview
Description
2-Benzenesulfonamido-5-chlorobenzoic acid is an organic compound with the molecular formula C13H10ClNO4S. It is a white crystalline powder that is soluble in water and polar organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamido-5-chlorobenzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Benzenesulfonamido-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include sulfonic acids and amines, respectively.
Scientific Research Applications
2-Benzenesulfonamido-5-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-5-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group in the compound can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets .
Comparison with Similar Compounds
2-Amino-5-chlorobenzoic acid: This compound is similar in structure but lacks the benzenesulfonamido group.
2-Benzenesulfonamido-5-bromobenzoic acid: This compound has a bromine atom instead of chlorine and exhibits similar chemical properties but different reactivity due to the halogen substitution.
Uniqueness: 2-Benzenesulfonamido-5-chlorobenzoic acid is unique due to the presence of both the sulfonamide and chlorine functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields .
Properties
IUPAC Name |
2-(benzenesulfonamido)-5-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-6-7-12(11(8-9)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWWQHZZNFJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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